Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate
Executive Summary & Chemical Identity
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. The core inquiry of this technical guide addresses the chemical registry of a highly versatile, Boc-protected piperidine derivative.
The CAS number for tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate is 779339-14-9 .
This compound serves as a critical intermediate in the synthesis of neuroactive agents, kinase inhibitors, and GPCR modulators. By incorporating a lipophilic cyclohexylmethyl moiety onto a piperidine nitrogen, chemists can exploit deep hydrophobic binding pockets while maintaining a basic center for salt-bridge interactions. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, allowing for targeted functionalization of the C4-amine position upon deprotection.
Table 1: Physicochemical & Registry Profiling
| Property | Value / Description |
| Chemical Name | tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate |
| CAS Registry Number | 779339-14-9 |
| Molecular Formula | C₁₇H₃₂N₂O₂ |
| Molecular Weight | 296.45 g/mol |
| Deprotected Analogue CAS | 779339-15-0 (Dihydrochloride salt) |
| Key Structural Features | Basic tertiary amine, orthogonal Boc-protected primary amine, aliphatic lipophilic tail |
Strategic Synthesis & Mechanistic Causality
As a Senior Application Scientist, I emphasize that chemical synthesis must not be a blind execution of steps, but a deeply understood sequence of mechanistic choices. The most robust route to synthesize CAS 779339-14-9 is via the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclohexanecarboxaldehyde.
The Causality of Reagent Selection
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Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ is too reactive and will prematurely reduce the aldehyde to cyclohexylmethanol. NaBH(OAc)₃ is a mild reducing agent that requires the slightly acidic environment of the intermediate iminium ion to initiate hydride transfer, ensuring that the reduction only occurs after the carbon-nitrogen bond has formed. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.
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Solvent (1,2-Dichloroethane - DCE): DCE is selected because it provides optimal solubility for both the polar amine and the non-polar aldehyde, while supporting the required reaction kinetics without the toxicity profile of benzene or the protic interference of methanol.
Fig 1. Synthetic workflow from starting material to the deprotected amine hydrochloride.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in analytical checkpoints to confirm success before proceeding, preventing the compounding of errors.
Protocol A: Synthesis of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS: 779339-14-9) [2]
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Iminium Formation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) in anhydrous DCE (30 mL). Add cyclohexanecarboxaldehyde (1.1 eq, 11 mmol). Stir at room temperature for 30 minutes.
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Validation Checkpoint 1: The 30-minute pre-stir is critical. Do not add the reducing agent until TLC (10% MeOH/DCM) shows the consumption of the primary amine and the formation of a higher-Rf iminium intermediate.
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Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to manage mild exothermicity. Stir at room temperature for 12 hours.
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Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL).
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Causality: NaHCO₃ neutralizes the acetic acid byproduct, ensuring the newly formed tertiary amine is deprotonated and partitions entirely into the organic (DCE) layer.
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Extraction & Purification: Extract with DCM (2 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint 2 (Self-Validation): Perform LC-MS on the crude residue. The protocol is validated when the mass spectrum shows the complete disappearance of the starting mass ([M+H]⁺ 201.1) and the dominant presence of the product mass ([M+H]⁺ 297.2).
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Protocol B: Orthogonal Deprotection to Yield CAS 779339-15-0 [3]
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Acidic Cleavage: Dissolve the purified product from Protocol A in anhydrous DCM (10 mL). Add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours.
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Causality: Anhydrous HCl in dioxane is chosen over aqueous TFA to prevent the hydrolysis of the resulting amine and to allow the highly polar product to directly precipitate as a clean dihydrochloride salt, avoiding a complex aqueous workup.
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Isolation: Filter the resulting white precipitate and wash with cold diethyl ether.
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Validation Checkpoint 3 (Self-Validation): Visual validation occurs when CO₂ gas evolution ceases. Chemical validation is achieved via a Ninhydrin stain on TLC; the deprotected primary amine will yield a vivid, deep purple spot, confirming the successful removal of the Boc group. LC-MS will confirm the mass at [M+H]⁺ 197.2.
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Quantitative Data: Reaction Optimization
The following table summarizes the empirical data driving the causality of our solvent and reagent selections. As demonstrated, deviations from the optimized DCE/NaBH(OAc)₃ system result in compromised yields or purity.
Table 2: Reductive Amination Optimization Matrix
| Solvent | Reducing Agent | Temp | Time | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| DCE | NaBH(OAc)₃ | RT | 12h | 92% | >98% | Optimal iminium formation; clean reduction. |
| DCM | NaBH(OAc)₃ | RT | 12h | 85% | >95% | Lower solubility of intermediate complexes. |
| MeOH | NaBH₃CN | RT | 24h | 78% | 90% | Risk of cyanide incorporation; slower kinetics. |
| THF | NaBH₄ | 0°C | 4h | 41% | <60% | Premature reduction of aldehyde to alcohol. |
Pharmacological Utility & Downstream Applications
The architectural logic of tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate makes it a privileged scaffold in drug discovery.
When designing ligands for G-Protein Coupled Receptors (GPCRs) or central nervous system (CNS) targets, the cyclohexylmethyl group acts as a metabolically stable, lipophilic shield. Unlike a benzyl group, which is highly susceptible to benzylic oxidation by Cytochrome P450 enzymes, the fully saturated cyclohexyl ring resists oxidative degradation while seamlessly occupying deep hydrophobic pockets.
Simultaneously, the piperidine nitrogen maintains a pKa of approximately 9.5, ensuring it remains protonated at physiological pH (7.4) to form critical salt bridges with aspartate or glutamate residues in the target receptor's binding site.
Fig 2. Pharmacophore mapping of the 1-(cyclohexylmethyl)piperidin-4-amine scaffold.
By utilizing the Boc-protected state (CAS 779339-14-9), chemists can confidently build out the left-hand side of the molecule without unwanted side reactions at the C4 position. Once the core architecture is established, the self-validating deprotection protocol yields the free amine, ready for final diversification via amide couplings or urea formations.
References
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NextSDS Chemical Database. tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate — Chemical Substance Information. Retrieved from:[Link]

